(S)-Tetrahydro-2H-pyran-3-OL

Catalog No.
S731202
CAS No.
72886-97-6
M.F
C5H10O2
M. Wt
102.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-Tetrahydro-2H-pyran-3-OL

CAS Number

72886-97-6

Product Name

(S)-Tetrahydro-2H-pyran-3-OL

IUPAC Name

(3S)-oxan-3-ol

Molecular Formula

C5H10O2

Molecular Weight

102.13 g/mol

InChI

InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2/t5-/m0/s1

InChI Key

BHDLTOUYJMTTTM-YFKPBYRVSA-N

SMILES

C1CC(COC1)O

Canonical SMILES

C1CC(COC1)O

Isomeric SMILES

C1C[C@@H](COC1)O

(S)-Tetrahydro-2H-pyran-3-OL, with the chemical formula C5_5H10_{10}O2_2 and a molecular weight of 102.13 g/mol, is a chiral compound belonging to the class of tetrahydropyrans. This compound features a saturated six-membered ring with an alcohol functional group at the 3-position. It is characterized by its high solubility in water and organic solvents, making it a versatile compound in various chemical applications .

Potential as Building Blocks in Drug Discovery

Tetrahydropyran derivatives exhibit a range of biological activities, making them intriguing candidates for drug discovery. Studies suggest their potential in developing drugs for various conditions, including:

  • Neurodegenerative diseases: Research indicates that some tetrahydropyran derivatives possess neuroprotective properties and may offer benefits in conditions like Alzheimer's disease and Parkinson's disease [].
  • Cancer: Certain tetrahydropyran derivatives have displayed antitumor activity in preclinical studies, suggesting their potential role in cancer treatment [].
  • Antimicrobial activity: Some tetrahydropyran derivatives exhibit antibacterial and antifungal properties, making them potential candidates for developing new antibiotics and antifungals [].
, including:

  • Hydroxylation Reactions: This compound can undergo asymmetric dihydroxylation, allowing for the introduction of additional hydroxyl groups at specific positions on the pyran ring .
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, which are important in synthesizing various derivatives for pharmaceutical applications .
  • Oxidation: The alcohol group can be oxidized to form corresponding carbonyl compounds, expanding its utility in synthetic organic chemistry .

(S)-Tetrahydro-2H-pyran-3-OL has shown potential biological activities, including:

  • Antimicrobial Properties: Some studies indicate that derivatives of this compound exhibit antimicrobial activity, which could be useful in developing new antibiotics .
  • Neuroprotective Effects: Preliminary research suggests that certain analogs may have neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .

Several methods have been developed for synthesizing (S)-Tetrahydro-2H-pyran-3-OL:

  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of the desired enantiomer during synthesis. For instance, enantioselective synthesis can be achieved through dihydroxylation reactions involving linalool derivatives .
  • Reduction Reactions: The corresponding ketone or aldehyde can be reduced using reducing agents such as lithium aluminum hydride to yield (S)-Tetrahydro-2H-pyran-3-OL .
  • Cyclization Reactions: Starting from appropriate precursors, cyclization can be induced under acidic or basic conditions to form the tetrahydropyran ring structure .

(S)-Tetrahydro-2H-pyran-3-OL is utilized in various fields:

  • Pharmaceutical Industry: Its derivatives are explored for potential therapeutic applications due to their biological activities.
  • Flavor and Fragrance Industry: This compound and its derivatives are used in creating flavors and fragrances due to their pleasant sensory properties.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules, particularly in the development of natural product analogs .

Interaction studies involving (S)-Tetrahydro-2H-pyran-3-OL focus on its binding affinity and effects on biological targets. Investigations into its interactions with enzymes and receptors have shown promising results, particularly regarding its potential as a lead compound for drug development. Studies have indicated that it may interact with neurotransmitter systems, suggesting avenues for neuropharmacological applications .

(S)-Tetrahydro-2H-pyran-3-OL shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
(S)-Tetrahydrofuran-2-ylmethanol72886-97-61.00Contains a tetrahydrofuran ring instead of pyran
(3S,5S)-5-(Hydroxymethyl)tetrahydrofuran-3-ol204509-08-00.81Hydroxymethyl group at position 5
4-Methyltetrahydro-2H-pyran-4-ol7525-64-60.73Methyl group at position 4
2-(Tetrahydro-2H-pyran-4-yl)ethanol4677-18-30.70Ethanol substituent providing different reactivity

(S)-Tetrahydro-2H-pyran-3-OL is unique due to its specific stereochemistry and functionalization at the 3-position, which influences its biological properties and reactivity compared to similar compounds.

(S)-Tetrahydro-2H-pyran-3-ol is a chiral organic compound with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 grams per mole [1] [2]. The compound belongs to the class of tetrahydropyran derivatives, featuring a six-membered saturated heterocyclic ring containing one oxygen atom [3]. The International Union of Pure and Applied Chemistry name for this compound is (3S)-tetrahydro-2H-pyran-3-ol, reflecting its stereochemical configuration [2].

The molecular structure consists of a tetrahydropyran ring with a hydroxyl group (-OH) positioned at the third carbon atom [1] [3]. The compound's canonical Simplified Molecular Input Line Entry System representation is O[C@@H]1COCCC1, which indicates the specific stereochemical arrangement around the chiral center [2]. The International Chemical Identifier for this compound is InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2/t5-/m0/s1, providing a unique structural identifier [2].

PropertyValue
Molecular FormulaC₅H₁₀O₂ [1]
Molecular Weight102.13 g/mol [1]
Chemical Abstract Service Number72886-97-6 [1]
International Chemical Identifier KeyBHDLTOUYJMTTTM-YFKPBYRVSA-N [2]
Simplified Molecular Input Line Entry SystemO[C@@H]1COCCC1 [2]

Stereochemistry and Absolute Configuration

The stereochemistry of (S)-Tetrahydro-2H-pyran-3-ol is defined by the presence of a single chiral center at the third carbon atom of the tetrahydropyran ring [2] [4]. The absolute configuration is designated as (S) according to the Cahn-Ingold-Prelog priority rules, where the substituents around the chiral center are arranged in a specific spatial orientation [5]. This configuration is crucial for the compound's biological activity and chemical reactivity patterns [5].

The tetrahydropyran ring system adopts a chair conformation, which is the most energetically favorable arrangement for six-membered saturated rings [5] [6]. In this conformation, the hydroxyl group at the third position can occupy either an axial or equatorial position, with the equatorial position being thermodynamically preferred due to reduced steric interactions [7] [6]. The chair conformation provides the molecule with conformational stability and influences its chemical properties [5].

Research has demonstrated that tetrahydropyran rings exhibit conformational flexibility, with the ability to interconvert between chair and boat conformations [6]. However, the chair conformation remains the predominant form under normal conditions due to its lower energy state [8] [6]. The stereochemical configuration significantly impacts the compound's interaction with other molecules and its overall chemical behavior [5].

Physical Properties

Melting and Boiling Points

The melting point data for (S)-Tetrahydro-2H-pyran-3-ol is not readily available in the literature, with many sources indicating "not available" for this parameter [9] [10]. This absence of melting point data suggests that the compound may exist as a liquid at room temperature or that precise measurements have not been extensively documented [9].

The boiling point of the racemic mixture of tetrahydro-2H-pyran-3-ol has been reported as 88°C at 18 Torr pressure [11] [12]. Another source indicates a boiling point range of 189.4 ± 8.0°C at 760 millimeters of mercury pressure [13]. The variation in reported boiling points reflects differences in measurement conditions and the purity of the samples analyzed [13] [11].

Physical PropertyValueConditions
Melting PointNot available [9]-
Boiling Point88°C [11] [12]18 Torr
Boiling Point189.4 ± 8.0°C [13]760 mmHg

Density and Refractive Index

The density of tetrahydro-2H-pyran-3-ol has been reported as 1.080 ± 0.06 grams per cubic centimeter, representing a predicted value based on molecular structure calculations [11] [12]. Another source provides a density measurement of 1.1 ± 0.1 grams per cubic centimeter [13]. The refractive index for this compound has been reported as 1.468 [13].

These physical properties are important for characterizing the compound and predicting its behavior in various chemical environments [14]. The density values indicate that the compound is slightly denser than water, which influences its solubility and phase behavior in aqueous solutions [14]. The refractive index provides information about the compound's optical properties and molecular polarizability [14].

PropertyValueReference
Density1.080 ± 0.06 g/cm³ [11] [12]Predicted
Density1.1 ± 0.1 g/cm³ [13]Measured
Refractive Index1.468 [13]-

Solubility Parameters

The solubility characteristics of (S)-Tetrahydro-2H-pyran-3-ol are influenced by the presence of both the hydroxyl functional group and the ether oxygen in the ring structure [15]. The hydroxyl group confers polar characteristics to the molecule, enabling hydrogen bonding interactions with polar solvents [15]. This polarity makes the compound highly soluble in water and other polar solvents [15].

The compound exhibits amphiphilic properties due to the combination of the polar hydroxyl group and the relatively nonpolar tetrahydropyran ring [15]. This dual nature affects its distribution between aqueous and organic phases, making it useful as an intermediate in organic synthesis [11]. The hydrogen bonding capability of the hydroxyl group significantly enhances the compound's solubility in protic solvents [15].

Storage recommendations for the compound typically specify temperatures between 2-8°C in sealed, dry conditions, indicating sensitivity to moisture and temperature [1] [4]. The predicted pKa value for the compound is 14.49 ± 0.20, suggesting weak acidity consistent with secondary alcohols [11] [12].

Chemical Properties

Reactivity of the Hydroxyl Group

The hydroxyl group in (S)-Tetrahydro-2H-pyran-3-ol represents the most reactive site in the molecule [16]. The reactivity of this secondary alcohol is characterized by its ability to undergo typical alcohol reactions, including oxidation, substitution, and esterification [16] [15]. The hydroxyl group can be readily oxidized to form the corresponding ketone under appropriate oxidizing conditions [16] [15].

The reactivity of the hydroxyl group is enhanced by its position on the tetrahydropyran ring, which provides electronic and steric effects that influence reaction rates and selectivity [17] [18]. Research has shown that the chemical reactivity of hydroxyl groups can vary significantly based on their molecular environment and spatial arrangement [17] [18]. The (S)-configuration of the hydroxyl group affects its accessibility to reagents and influences stereochemical outcomes in reactions [5].

The hydroxyl group readily participates in hydrogen bonding interactions, which can affect reaction mechanisms and product distributions [15]. This hydrogen bonding capability also influences the compound's solubility properties and intermolecular interactions [15]. The reactivity can be modulated through selective protection strategies commonly employed in organic synthesis [18].

Ring Stability and Conformational Analysis

The tetrahydropyran ring system exhibits remarkable stability due to its six-membered saturated structure [8] [19]. Spectroscopic studies have revealed that the ring adopts a chair conformation as the most stable arrangement, with specific vibrational frequencies characterizing the skeletal ring modes [8] [19]. The vibrational frequencies associated with ring deformation have been identified at approximately 250, 403, 430, and 562 wavenumbers [8] [19].

Conformational analysis studies demonstrate that the tetrahydropyran ring can undergo conformational interconversion between chair and boat forms, with the chair conformation being thermodynamically favored [6]. The energy barrier for ring inversion is relatively low, allowing for conformational flexibility at room temperature [6]. Research using vacuum ultraviolet mass-analyzed threshold ionization spectroscopy has provided detailed insights into the conformational behavior of tetrahydropyran systems [6].

The presence of the hydroxyl substituent at the third position influences the conformational preferences of the ring [7]. Nuclear magnetic resonance coupling constant analysis reveals that the ring maintains a chair-like conformation with the hydroxyl group preferentially occupying the equatorial position [7]. This conformational preference minimizes steric interactions and contributes to the overall stability of the molecule [7].

Hydrogen Bonding Capabilities

The hydrogen bonding capabilities of (S)-Tetrahydro-2H-pyran-3-ol are primarily attributed to the hydroxyl functional group, which can act as both a hydrogen bond donor and acceptor [15] [20]. The oxygen atom in the hydroxyl group possesses lone pairs of electrons that can accept hydrogen bonds, while the hydrogen atom can participate in hydrogen bond formation with electron-rich species [15] [20].

Intermolecular hydrogen bonding between hydroxyl groups contributes to the compound's physical properties, including its boiling point and viscosity [15]. The hydrogen bonding network formed in the liquid state influences the compound's thermal properties and phase behavior [15]. Research has shown that hydrogen bonding interactions can extend over distances of 2.49 to 3.15 Ångströms, falling within the range of strong hydrogen bonds [20].

The tetrahydropyran ring oxygen can also participate in hydrogen bonding as an acceptor, although this interaction is generally weaker than that involving the hydroxyl group [20]. The combination of multiple hydrogen bonding sites makes the compound particularly effective in forming supramolecular assemblies and crystalline structures [20]. These hydrogen bonding capabilities are crucial for understanding the compound's behavior in biological systems and its utility in synthetic applications [20].

Hydrogen Bond TypeDistance RangeStrength
O-H···O2.49-3.15 Å [20]Strong
O-H···N2.85-2.89 Å [20]Strong
Ring O···HVariableModerate

Chiral Substrate Synthesis

L-Malic Acid and Derivatives as Precursors

L-Malic acid represents one of the most versatile and widely utilized chiral building blocks for the synthesis of enantiomerically pure tetrahydropyran derivatives [1] [2]. This naturally occurring α-hydroxy acid provides an excellent chiral pool starting material due to its ready availability in optically pure form and the presence of multiple functional groups amenable to diverse transformations [3].

The synthesis of (S)-tetrahydro-2H-pyran-3-OL from L-malic acid typically involves a multi-step sequence beginning with selective protection and reduction strategies. A particularly efficient approach utilizes borane-dimethyl sulfide as the reducing agent, which provides quantitative conversion of L-malic acid to (S)-1,2,4-butanetriol under remarkably mild conditions [1]. This method offers significant advantages over traditional lithium aluminum hydride reductions, which often suffer from poor yields and require harsh conditions.

A representative synthetic sequence commences with the treatment of L-malic acid with borane-dimethyl sulfide in tetrahydrofuran, affording (S)-1,2,4-butanetriol in quantitative yield [1]. Subsequent acetylation with acetic anhydride provides the triacetate derivative in 93% yield, while esterification with 3,5-dinitrobenzoyl chloride furnishes the crystalline derivative in 97% yield, facilitating purification and stereochemical confirmation [1].

The conversion of L-malic acid-derived intermediates to tetrahydropyran systems has been exemplified in the synthesis of the tetrahydropyran fragment of (+)-Ratjadone A [4]. This approach employed a chiral aldehyde obtained from L-malic acid in combination with Uenishi's palladium-catalyzed stereoselective intramolecular SN2′ reaction to construct the tetrahydropyran ring with excellent stereocontrol [4].

Advanced methodologies have demonstrated the utility of L-malic acid in accessing complex tetrahydropyran architectures. Smith's synthesis of acutiphycin utilized (S)-malic acid to construct the tetrahydropyran moiety through a bidirectional synthesis approach, highlighting the strategic value of this chiral precursor in natural product synthesis [2].

Table 1: L-Malic Acid-Derived Synthetic Routes

Starting MaterialKey TransformationProductYieldStereoselectivityReference
L-Malic acidBorane reduction(S)-1,2,4-Butanetriol>99%>95% ee [1]
L-Malic acid derivativePd-catalyzed cyclizationRatjadone A fragment85%>90% dr [4]
(S)-Malic acidBidirectional synthesisAcutiphycin THP78%>95% ee [2]

(S)-4-chloro-3-hydroxybutyric Acid Ethyl Ester Route

The (S)-4-chloro-3-hydroxybutyric acid ethyl ester represents a crucial chiral intermediate that has found extensive application in pharmaceutical synthesis, particularly as a precursor to atorvastatin and other HMG-CoA reductase inhibitors [5] [6]. This compound serves as an excellent building block for tetrahydropyran synthesis due to its well-defined stereochemistry and the presence of readily manipulable functional groups.

Biocatalytic approaches have emerged as the predominant method for accessing this chiral intermediate with high enantiomeric purity. The asymmetric reduction of ethyl 4-chloroacetoacetate using alcohol dehydrogenases has been extensively developed, with several engineered enzyme systems demonstrating exceptional performance [7]. Notably, the SmADH31 alcohol dehydrogenase from Stenotrophomonas maltophilia exhibits remarkable tolerance to high substrate and product concentrations, enabling the conversion of up to 660 g L⁻¹ of ethyl 4-chloroacetoacetate to (S)-4-chloro-3-hydroxybutyrate with >99.9% enantiomeric excess and a space-time yield of 2664 g L⁻¹ d⁻¹ [7].

The synthetic utility of (S)-4-chloro-3-hydroxybutyric acid ethyl ester extends beyond its established pharmaceutical applications. Recent studies have demonstrated its conversion to various tetrahydropyran derivatives through nucleophilic substitution reactions followed by cyclization protocols [8]. The chloride functionality serves as an excellent leaving group for the introduction of diverse nucleophiles, while the hydroxyl group provides a crucial coordination site for subsequent ring-forming reactions.

Industrial-scale processes have been developed for the production of this intermediate, with particular emphasis on minimizing environmental impact and maximizing atom economy [9]. A notable carbonyl reductase-catalyzed process achieves the asymmetric reduction of ethyl 4-chloroacetoacetate using NADPH as cofactor, providing (S)-4-chloro-3-hydroxybutyric acid ethyl ester with excellent stereoselectivity [9].

The integration of this intermediate into tetrahydropyran synthesis typically involves cyclization strategies that capitalize on the inherent reactivity of the chlorohydrin functionality. Treatment with appropriate bases under carefully controlled conditions promotes intramolecular nucleophilic substitution, leading to the formation of the desired six-membered cyclic ether with retention of stereochemical integrity [6].

L-Glutamic Acid Conversion Pathways

L-Glutamic acid, being one of the most abundant amino acids in nature, represents an attractive and sustainable chiral building block for the synthesis of complex heterocyclic systems, including tetrahydropyrans [10] [11]. The strategic utilization of L-glutamic acid in synthesis capitalizes on its readily available chiral centers and the presence of multiple functional groups that can be selectively manipulated.

Recent developments have showcased the conversion of L-glutamic acid to (S)-3-aminopyran through a concise four-step sequence involving global protection, reduction, intramolecular Mitsunobu cyclization, and deprotection [10]. This approach achieved an overall yield of 30% without requiring chromatographic purification, demonstrating the practical utility of glutamic acid as a chiral precursor for kilogram-scale synthesis [10].

The synthetic strategy typically commences with the protection of the amino and carboxyl functionalities of L-glutamic acid, followed by selective reduction to generate the corresponding amino diol intermediate. The key cyclization step employs Mitsunobu conditions to effect intramolecular etherification, forming the tetrahydropyran ring with excellent stereocontrol [10].

Alternative approaches have explored the direct conversion of L-glutamic acid derivatives to tetrahydropyran systems through oxidative cyclization protocols. The synthesis of (S)-3-hydroxytetrahydropyran from L-glutamic acid involves the transformation of the amino acid into the crucial intermediate (S)-2-(benzyloxy)pentane-1,5-diol, which subsequently undergoes cyclization under acidic conditions [11].

Advanced methodologies have demonstrated the utility of L-glutamic acid in accessing structurally diverse tetrahydropyran derivatives. The development of enantioselective syntheses of (S)-tetrahydrofuran 2-carboxamide and related heterocycles from lactone-amide intermediates derived from L-glutamic acid has expanded the scope of this approach [12].

The valorization of L-glutamic acid through solvent-enabled decarboxylation represents an emerging area with potential applications in tetrahydropyran synthesis. Recent studies have shown that L-glutamic acid can be converted to 2-pyrrolidone with 100% yield under optimized conditions using acetone as a solvent-enabled medium [13]. While this transformation does not directly provide tetrahydropyran products, the resulting pyrrolidone derivatives can serve as precursors for further cyclization reactions.

Table 2: L-Glutamic Acid Conversion Pathways

Starting MaterialTransformationProductYieldApplicationReference
L-Glutamic acidFour-step cyclization(S)-3-Aminopyran30%JAK1 inhibitor [10]
L-Glutamic acidOxidative cyclization(S)-3-Hydroxytetrahydropyran45%General synthesis [11]
L-Glutamic acid derivativeLactone-amide formationTHP carboxamides60-80%Natural products [12]

Asymmetric Catalysis Approaches

Chiral Catalyst-Mediated Transformations

Chiral catalyst-mediated transformations represent one of the most powerful and versatile approaches for the asymmetric synthesis of tetrahydropyran derivatives [14] [15]. These methodologies enable the construction of multiple stereocenters in a single operation while providing excellent control over both absolute and relative stereochemistry.

Phosphoric acid catalysis has emerged as a particularly effective strategy for the enantioselective synthesis of complex tetrahydropyran systems. The inverse-electron-demand-hetero-Diels-Alder reactions of alkenes with α,β-unsaturated ketones or aldehydes, catalyzed by chiral phosphoric acids, provide rapid access to trans-fused tricyclic structures containing central chiral tetrahydropyran rings [14]. This transformation achieves the formation of four stereogenic centers in a single step with exceptional regio-, diastereo-, and enantioselectivity, with enantiomeric excesses reaching up to 99% [14].

The success of phosphoric acid catalysis stems from the ability of these catalysts to form key hydrogen bonding interactions with both the substrate and the electrophilic partner, creating a highly organized transition state that dictates the stereochemical outcome [14]. The remote double hydrogen bonding interaction between the linear substrate and the catalyst has been identified as crucial for achieving high levels of stereocontrol [14].

Organocatalytic approaches have also demonstrated significant potential in tetrahydropyran synthesis. The asymmetric synthesis of tetrahydropyran[3,2-c]quinolinones via organocatalyzed formal [3+3] annulation represents a notable example of this methodology [16]. These reactions proceed through cascade Michael-hemiacetalization sequences, providing access to highly functionalized tetrahydropyran derivatives with excellent enantioselectivity [16].

The development of enantiodivergent catalytic systems has further expanded the utility of chiral catalyst-mediated transformations. By employing different catalyst enantiomers or varying reaction conditions, both enantiomers of the desired tetrahydropyran products can be accessed from the same starting materials, providing valuable flexibility in synthetic planning [16].

Asymmetric Borohydride Reduction of 2,3-Dihydrofuran

The asymmetric reduction of 2,3-dihydrofuran derivatives represents a direct and efficient approach to accessing chiral tetrahydropyran systems [17] [18]. While traditional sodium borohydride reductions typically proceed with poor stereoselectivity, the development of modified borohydride reagents and optimized reaction conditions has enabled highly enantioselective transformations.

Diisopinocampheylborane has proven particularly effective for the asymmetric reduction of constrained heterocyclic systems [18]. The reduction of dihydrofuran, dihydrothiophene, and tetrahydropyran derivatives with this reagent consistently provides alcohols with ≥99% enantiomeric excess, reflecting the favorable conformational constraints imposed by these cyclic systems [18]. The high selectivity observed with these substrates contrasts sharply with the modest enantioselectivity typically obtained in the reduction of acyclic ketones.

The mechanism of asymmetric borohydride reduction involves the initial formation of a complex between the borane reagent and the carbonyl compound, followed by stereoselective hydride delivery from the less hindered face of the substrate [18]. The bulky pinanyl substituents in diisopinocampheylborane create a chiral environment that effectively discriminates between the prochiral faces of the carbonyl group.

Modified sodium borohydride systems have also been developed for asymmetric reductions. The use of chiral phase transfer catalysts in two-phase systems enables the asymmetric reduction of various ketones with modest to good enantioselectivity [19]. Asymmetric reduction of α-keto-amides with sodium borohydride in mixed tetrahydrofuran-methanol solvents has shown unusual solvent effects that enhance asymmetric induction [17].

Recent advances in borane-catalyzed reductive cycloetherification have opened new avenues for the stereoselective synthesis of tetrahydropyran derivatives [20]. These metal-free transformations employ triarylborane catalysts and molecular hydrogen to effect the reductive cyclization of 1,4- and 1,5-diketones, providing cis-2,5- and cis-2,6-disubstituted tetrahydropyrans and tetrahydrofurans with high yields and stereoselectivity [20].

Table 3: Asymmetric Borohydride Reduction Methods

Reducing AgentSubstrateProductYieldee/drReference
Diisopinocampheylborane2,3-DihydrofuranChiral THF85-95%≥99% ee [18]
Modified NaBH₄α-Keto-amidesChiral alcohols70-90%40-85% ee [17]
Triarylborane/H₂1,5-Diketonescis-2,6-THP80-94%>20:1 dr [20]

Transition Metal Catalysis

Transition metal catalysis has revolutionized the field of tetrahydropyran synthesis by enabling highly efficient and stereoselective transformations under mild conditions [21] [15] [22]. The versatility of transition metal catalysts allows for the activation of diverse functional groups and the formation of multiple bonds in a single operation, making them particularly valuable for the construction of complex tetrahydropyran architectures.

Ruthenium catalysis has demonstrated exceptional utility in tetrahydropyran synthesis, particularly through dynamic kinetic resolution processes [21] [15]. The asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitors showcases the power of Ru-catalyzed transformations, employing three consecutive Ru-catalyzed reactions in a single synthetic sequence [21]. The key transformation involves a Ru-catalyzed dynamic kinetic resolution reduction that establishes two contiguous stereogenic centers in one operation with >99% enantiomeric excess [21].

The success of this approach stems from the unique cycloisomerization capabilities of ruthenium catalysts, which enable the efficient construction of dihydropyran rings through preferred intramolecular cyclization pathways [21]. Subsequent hydroboration and Ru-catalyzed oxidation provide access to the desired functionalized pyranone core scaffold with excellent stereocontrol [21].

Palladium catalysis has emerged as another powerful tool for tetrahydropyran synthesis, particularly through oxidative Heck redox-relay strategies [22]. The synthesis of 2,6-trans-tetrahydropyrans using palladium-catalyzed stereoselective Heck reactions demonstrates the versatility of this approach [22]. These transformations proceed through novel exo-cyclic migration pathways, providing access to functionalized tetrahydropyrans in excellent selectivity from enantiopure dihydropyranyl alcohols [22].

The optimization of palladium-catalyzed transformations has revealed important insights into the role of various reaction components. The use of chiral PyrOx ligands enables matched catalyst-substrate pairs that provide high yields and excellent stereoselectivity, while mismatched pairs lead to diminished performance [22]. The addition of water as an additive has been found to positively influence reaction outcomes, increasing yields while maintaining excellent enantioselectivity [22].

Rhodium catalysis has also contributed significantly to tetrahydropyran synthesis, particularly through transfer hydrogenative coupling reactions [23]. The first intermolecular carbonyl arylations via formate-mediated transfer hydrogenative reductive coupling demonstrate the potential of rhodium catalysts in forming C-C bonds under mild, non-cryogenic conditions [23]. These transformations tolerate a wide range of functional groups that are typically incompatible with traditional organometallic reagents [23].

Table 4: Transition Metal-Catalyzed Tetrahydropyran Synthesis

MetalTransformationProduct TypeYieldSelectivityReference
RutheniumDynamic kinetic resolutionDPP-4 inhibitor THP75%>99% ee [21]
PalladiumHeck redox-relay2,6-trans-THP70%>99:1 er [22]
RhodiumTransfer hydrogenationBenzhydryl alcohols72%Good dr [23]

Enzymatic and Biocatalytic Methods

Carbonatase-Mediated Transformations

Carbonatase enzymes represent a specialized class of biocatalysts that facilitate the incorporation of carbon dioxide into organic molecules, providing sustainable pathways for tetrahydropyran synthesis [24]. These enzymes catalyze the formation of carbon-carbon bonds through carboxylation reactions, offering environmentally benign alternatives to traditional chemical synthesis methods.

The mechanism of carbonatase action typically involves the initial formation of a carboxylated intermediate through the nucleophilic attack of a substrate-derived carbanion or enolate on carbon dioxide [24]. This process is facilitated by the enzyme's active site, which provides the appropriate microenvironment for stabilizing reactive intermediates and directing the stereochemical outcome of the transformation.

Acetyl-CoA carboxylase represents one of the most well-studied carbonatase enzymes, catalyzing the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA [24]. While this enzyme primarily functions in fatty acid biosynthesis, its mechanistic insights have informed the development of related biocatalytic systems for tetrahydropyran synthesis. The enzyme's ability to activate carbon dioxide through the formation of carboxyphosphate intermediates demonstrates the potential for developing similar activation strategies in synthetic applications [24].

Phosphoenolpyruvate carboxylase (PEPC) represents another important carbonatase that has found application in biocatalytic synthesis [24]. This enzyme catalyzes the carboxylation of phosphoenolpyruvate to form oxaloacetate, utilizing bicarbonate as the carbon dioxide source. The enzyme's mechanism involves the formation of a pyruvate enolate intermediate that reacts with carbon dioxide in a hydrophobic pocket, suppressing unwanted side reactions [24].

Recent advances have explored the engineering of carbonatase enzymes for improved substrate scope and catalytic efficiency. Directed evolution approaches have been employed to develop variants with enhanced activity toward non-natural substrates, expanding the utility of these enzymes in synthetic applications. The development of thermostable variants has also enhanced the practical applicability of these biocatalysts under process conditions.

Enantioselective Enzymatic Resolutions

Enantioselective enzymatic resolutions provide a powerful approach for accessing enantiomerically pure tetrahydropyran derivatives from racemic precursors [25] [26]. These transformations capitalize on the inherent chirality of enzyme active sites to achieve highly selective recognition of specific enantiomers, enabling efficient kinetic resolution processes.

Lipase-catalyzed resolutions have proven particularly effective for tetrahydropyran synthesis. The resolution of racemic bis-tetrahydrofuranyl derivatives using immobilized lipase systems provides access to enantiomerically pure products with >95% enantiomeric excess [27]. These processes typically involve the selective acylation or hydrolysis of one enantiomer, leaving the unreacted enantiomer in high optical purity.

The optimization of enzymatic resolution conditions has revealed important structure-activity relationships. The choice of acyl donor, solvent system, and reaction temperature all significantly impact the enantioselectivity and rate of resolution. The use of vinyl acetate as an acyl donor in organic solvents has proven particularly effective, providing irreversible acylation reactions that drive resolution to completion [27].

IMOMA (Intramolecular Oxa-Michael Addition) cyclases represent a specialized class of enzymes that catalyze the stereoselective formation of tetrahydropyran rings through cyclization reactions [25]. The enzyme AmbDH3 has demonstrated remarkable selectivity in the cyclization of linear polyketide substrates, providing access to structurally diverse tetrahydropyran derivatives with high enantiomeric excess [25].

Pyran synthase enzymes, exemplified by PedPS7, showcase the potential for biocatalytic tetrahydropyran synthesis with excellent stereocontrol [26]. These enzymes combine broad substrate tolerance with high selectivity for the formation of up to two new stereocenters, reliably accessing two of the four possible tetrahydropyran stereoisomers [26]. The selectivity profile indicates fundamental differences between individual subtypes of cyclase enzymes, suggesting opportunities for complementary synthetic applications.

Table 5: Enzymatic and Biocatalytic Methods for Tetrahydropyran Synthesis

Enzyme ClassSubstrateProductSelectivityApplicationReference
IMOMA CyclasesLinear polyketidesSubstituted THPs>95% eeNatural products [25]
LipasesRacemic alcoholsEnantiomeric THPs>98% eeResolution [27]
Pyran SynthasesHydroxylated precursorsStereodefined THPs2/4 isomersBiocatalysis [26]
Alcohol Dehydrogenasesβ-KetoestersChiral THPs>99% eePharmaceuticals [7]

Green Chemistry Considerations in Synthesis

The implementation of green chemistry principles in tetrahydropyran synthesis has become increasingly important as the scientific community recognizes the need for sustainable and environmentally responsible synthetic methodologies [28] [29] [30]. The development of greener synthetic routes requires careful consideration of multiple factors, including atom economy, energy efficiency, solvent selection, and waste minimization.

Atom economy represents a fundamental principle that emphasizes the incorporation of all starting material atoms into the final product [29] [30]. The combination of pot, atom, and step economy (PASE) in tetrahydropyran synthesis has demonstrated significant potential for creating more sustainable synthetic routes [30]. A notable example involves the one-pot synthesis of highly substituted tetrahydropyran-4-ones through a three-component reaction sequence involving Lewis acid-promoted addition of diketene to aldehydes, Knoevenagel condensation, and intramolecular Michael reaction [30].

This PASE approach achieves atom economy by incorporating all reagent atoms (except one equivalent of water and the Lewis acid catalyst) into the desired tetrahydropyran product [30]. The step economy is realized through the elimination of isolation and purification steps between transformations, while pot economy reduces solvent usage and waste generation. Quantitative analysis using recognized green chemistry metrics demonstrates the superior environmental profile of PASE methodologies compared to conventional multi-step approaches [30].

The development of biomass-derived starting materials represents another crucial aspect of green tetrahydropyran synthesis [28] [31]. Tetrahydropyran itself has emerged as an attractive bio-based solvent that is non-carcinogenic, non-peroxide forming, and biodegradable [28]. The synthesis of tetrahydropyran from renewable biomass via hydrogenation of furfural-derived 3,4-dihydropyran over nickel catalysts achieves >99.8% selectivity and 98% yield [28].

The economic competitiveness of bio-based tetrahydropyran synthesis has been demonstrated through techno-economic analysis, showing favorable minimum selling prices compared to traditional petroleum-based solvents [28]. The use of earth-abundant nickel catalysts rather than precious metals further enhances the sustainability profile of these processes [28].

Enzymatic synthesis approaches inherently embody many green chemistry principles through their use of mild reaction conditions, high selectivity, and renewable catalysts [25] [32]. Biocatalytic transformations typically proceed at ambient temperature and pressure in aqueous media, significantly reducing energy requirements compared to traditional chemical synthesis. The high selectivity of enzymatic reactions minimizes waste generation and reduces the need for extensive purification procedures [32].

The integration of continuous flow technology with green synthesis methodologies has shown particular promise for scaling up environmentally friendly tetrahydropyran synthesis [28]. Continuous flow reactors enable precise control over reaction conditions, improved heat and mass transfer, and reduced waste generation compared to traditional batch processes.

Solvent selection represents a critical consideration in green tetrahydropyran synthesis [33] [34]. The replacement of traditional hazardous solvents with safer bio-based alternatives has demonstrated significant environmental benefits. Bio-derived solvents such as 2-methyltetrahydrofuran, tetrahydropyran, and cyrene have shown excellent performance in various synthetic transformations while providing superior environmental profiles [33] [34].

The quantification of environmental impact through established metrics such as the Environmental Factor (E-factor), Process Mass Intensity (PMI), and Effective Mass Yield (EMY) has become standard practice in evaluating the greenness of synthetic routes [34]. These metrics provide objective measures for comparing different synthetic approaches and identifying opportunities for further improvement.

Table 6: Green Chemistry Metrics for Tetrahydropyran Synthesis

MethodologyE-FactorAtom EconomyEnergy EfficiencySolvent GreennessReference
PASE Synthesis1.5-2.1>90%Ambient conditionsBio-based solvents [30]
Biomass Route<2.0>95%Moderate heatingSolvent-free [28]
Enzymatic<1.0>90%Room temperatureAqueous media [32]
Flow Chemistry1.2-1.8>85%Optimized heatingRecyclable solvents [28]

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Last modified: 08-15-2023

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